molecular formula C24H29N3O8 B2845892 3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891125-17-0

3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2845892
CAS RN: 891125-17-0
M. Wt: 487.509
InChI Key: CDFKENGLOAOYFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The compound contains a benzamide core, with trimethoxy and triethoxy phenyl groups attached, as well as an oxadiazole ring .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of 3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer activities. A study by Ravinaik et al. (2021) designed and synthesized substituted benzamides, evaluating them against four cancer cell lines. These compounds demonstrated moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide. This underscores the potential of these compounds as leads for developing new anticancer therapies.

Antioxidant Activities

Another aspect of research on this compound focuses on its potential as an antioxidant. Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, which were found to exhibit high antioxidant activities in assays. This indicates that the structural features of these compounds, including the 3,4,5-trimethoxy moiety, play a significant role in their free radical scavenging abilities.

Antibacterial and Antimycobacterial Effects

The antibacterial and antimycobacterial effects of derivatives have also been a subject of interest. In a study by Nayak et al. (2016), new N-substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. The study identified promising lead molecules with significant antitubercular activities, highlighting the potential of these compounds in treating bacterial infections, including tuberculosis.

properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O8/c1-7-32-18-12-15(13-19(33-8-2)21(18)34-9-3)23-26-27-24(35-23)25-22(28)14-10-16(29-4)20(31-6)17(11-14)30-5/h10-13H,7-9H2,1-6H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFKENGLOAOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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